molecular formula C7H6ClN3O2 B2486705 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 337463-98-6

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2486705
CAS No.: 337463-98-6
M. Wt: 199.59
InChI Key: RMJOKOITQIZNIP-UHFFFAOYSA-N
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Description

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazine ring system substituted with amino and chloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by cyclization under basic conditions to form the oxazine ring . Another approach involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and potential biological activities. This dual substitution allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

6-amino-7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJOKOITQIZNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC(=C(C=C2O1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337463-98-6
Record name 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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